molecular formula C27H21FN2O6 B2596893 2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866588-62-7

2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2596893
CAS No.: 866588-62-7
M. Wt: 488.471
InChI Key: NGSMVZSWBYQIDK-UHFFFAOYSA-N
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Description

2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H21FN2O6 and its molecular weight is 488.471. The purity is usually 95%.
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Scientific Research Applications

Co-crystal Formation

  • The compound has been studied for its ability to form co-crystals with aromatic diols, such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene. These co-crystals show interesting structural properties, such as hydrated forms and varying symmetry in their unit cells (Karmakar et al., 2009).

Structural and Fluorescent Properties

  • The structural aspects of amide-containing isoquinoline derivatives have been explored, revealing their ability to form crystalline salts and gels with mineral acids. These compounds exhibit enhanced fluorescence emission compared to their parent compounds, opening avenues for their use in fluorescence-based applications (Karmakar et al., 2007).

Sensor Applications

  • The compound has been used in the design of ratiometric fluorescent sensors, particularly for the detection of Zn2+ ions. The sensor exhibits high selectivity and sensitivity, with significant fluorescence emission ratio changes upon Zn2+ addition. This suggests potential applications in environmental monitoring and biochemistry (Gu et al., 2014).

Anion Coordination

  • The stretched amide structure of this compound allows for interesting spatial orientations in anion coordination. Its protonated perchlorate salt demonstrates a tweezer-like geometry, which could be relevant in the development of molecular recognition systems and sensors (Kalita & Baruah, 2010).

Properties

IUPAC Name

2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O6/c1-34-19-8-6-18(7-9-19)29-25(31)15-30-14-21(26(32)16-2-4-17(28)5-3-16)27(33)20-12-23-24(13-22(20)30)36-11-10-35-23/h2-9,12-14H,10-11,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSMVZSWBYQIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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